molecular formula C21H17F3N2O3S B5259606 2-[Benzenesulfonyl-(3-trifluoromethyl-phenyl)-amino]-N-phenyl-acetamide

2-[Benzenesulfonyl-(3-trifluoromethyl-phenyl)-amino]-N-phenyl-acetamide

Cat. No.: B5259606
M. Wt: 434.4 g/mol
InChI Key: KSOUGTFYTNBMFE-UHFFFAOYSA-N
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Description

2-[Benzenesulfonyl-(3-trifluoromethyl-phenyl)-amino]-N-phenyl-acetamide is a complex organic compound characterized by the presence of a benzenesulfonyl group, a trifluoromethyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzenesulfonyl-(3-trifluoromethyl-phenyl)-amino]-N-phenyl-acetamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[Benzenesulfonyl-(3-trifluoromethyl-phenyl)-amino]-N-phenyl-acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and acetamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[Benzenesulfonyl-(3-trifluoromethyl-phenyl)-amino]-N-phenyl-acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[Benzenesulfonyl-(3-trifluoromethyl-phenyl)-amino]-N-phenyl-acetamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The trifluoromethyl group enhances the compound’s binding affinity and specificity by interacting with hydrophobic pockets within the enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Benzenesulfonyl-(3-trifluoromethyl-phenyl)-amino]-N-phenyl-acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O3S/c22-21(23,24)16-8-7-11-18(14-16)26(30(28,29)19-12-5-2-6-13-19)15-20(27)25-17-9-3-1-4-10-17/h1-14H,15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOUGTFYTNBMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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